molecular formula C9H9N B1202737 3-Phenyl-2-propyn-1-amine CAS No. 78168-74-8

3-Phenyl-2-propyn-1-amine

Cat. No. B1202737
CAS RN: 78168-74-8
M. Wt: 131.17 g/mol
InChI Key: DEHHYUARFKIUDI-UHFFFAOYSA-N
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Description

3-Phenyl-2-propyn-1-amine is a chemical compound with the molecular formula C9H9N . It is also known by other names such as 3-phenylprop-2-yn-1-amine and 3-Phenylpropargylamine . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-2-propyn-1-amine consists of 9 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The InChI representation of its structure is InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2 .


Physical And Chemical Properties Analysis

The molecular weight of 3-Phenyl-2-propyn-1-amine is 131.17 g/mol . It has a XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

Dopamine β-Hydroxylase Inhibitor

3-Phenylprop-2-yn-1-amine is known to be a Dopamine β-Hydroxylase inhibitor . Dopamine β-Hydroxylase is an enzyme that is involved in the conversion of dopamine to norepinephrine, a key neurotransmitter in the nervous system. By inhibiting this enzyme, 3-Phenylprop-2-yn-1-amine could potentially influence neurological processes and could be of interest in neuropharmacological research.

Mechanism of Action

Target of Action

The primary target of 3-phenylprop-2-yn-1-amine is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.

Mode of Action

3-phenylprop-2-yn-1-amine acts as an inhibitor of Dopamine β-hydroxylase . By inhibiting this enzyme, it prevents the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters in the body.

Pharmacokinetics

It’s worth noting that the compound’s lipophilicity and water solubility can influence its bioavailability .

Safety and Hazards

3-Phenyl-2-propyn-1-amine can be harmful if swallowed and can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised when handling this compound .

properties

IUPAC Name

3-phenylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHHYUARFKIUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999412
Record name 3-Phenylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2-propyn-1-amine

CAS RN

78168-74-8
Record name 3-Phenylpropargylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078168748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-2-propyn-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-phenylprop-2-yn-1-amine in organic synthesis?

A1: 3-phenylprop-2-yn-1-amine serves as a valuable building block in organic synthesis, particularly in the production of propargylamines. One notable reaction is the three-component coupling of aldehydes, amines, and alkynes (A3-coupling) catalyzed by dinuclear silver-bis(N-heterocyclic carbene) complexes. [] The reaction involves the formation of a new carbon-carbon bond between the aldehyde and alkyne components, with the amine acting as both a nucleophile and an electrophile.

Q2: How does the structure of the N-heterocyclic carbene ligand in silver complexes influence the catalytic activity of 3-phenylprop-2-yn-1-amine formation?

A2: Research indicates that increasing the chain length of the alkyl substituent on the N-heterocyclic carbene ligand in dinuclear silver complexes enhances the catalytic performance in the A3-coupling reaction leading to 3-phenylprop-2-yn-1-amine. Specifically, a silver complex featuring a butyl substituent on the ligand exhibited the highest activity, achieving an 81% yield of N,N-diethyl-3-phenylprop-2-yn-1-amine. [] This suggests that steric factors associated with the ligand structure play a crucial role in the catalytic cycle.

Q3: Does 3-phenylprop-2-yn-1-amine interact with dopamine beta-monooxygenase (DBM)?

A3: Yes, 3-phenylprop-2-yn-1-amine acts as a potent inactivator of DBM. While it doesn't exhibit detectable substrate activity with DBM, it rapidly inactivates the enzyme. [] This inactivation mechanism is likely distinct from the one observed with olefinic substrates of DBM, suggesting a unique interaction between 3-phenylprop-2-yn-1-amine and the enzyme's active site.

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